

A Comparative Guide to the Structure-Activity Relationship of Pyrazolopyrimidine Inhibitors

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Compound of Interest

Compound Name: 3-Bromo-1*H*-pyrazolo[3,4-*d*]pyrimidine

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The pyrazolopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for therapeutic use, particularly in oncology. Its resemblance to the adenine ring of ATP allows it to effectively compete for the ATP-binding site of various kinases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of different pyrazolopyrimidine-based inhibitors, focusing on their potency, selectivity, and the signaling pathways they modulate.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of representative pyrazolopyrimidine derivatives against key kinase targets. The data is compiled from various studies to facilitate a cross-scaffold comparison.

Table 1: Pyrazolo[3,4-*d*]pyrimidine Derivatives as Kinase Inhibitors

Compound ID	Target Kinase	IC50 (nM)	Cell Line	Cell-based IC50 (µM)	Reference
Ibrutinib	BTK	0.5	Mino, Jeko-1, Z138, Maver-1	Sub-micromolar	[1]
Compound 45	BTK	27	Mino, Jeko-1, Z138, Maver-1	Sub-micromolar	[1]
Compound 33	FLT3 / VEGFR2	Potent (not specified)	MV4-11 (AML)	Not specified	[2]
Compound 1a	Not specified	Not specified	A549 (Lung)	2.24	[3]
Compound 1d	Not specified	Not specified	MCF-7 (Breast)	1.74	[3]
Compound 50	PI3K α	2.6	Not specified	Not specified	[4]

Table 2: Pyrazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors

Compound ID	Target Kinase	IC50 (nM)	Cell Line	Cell-based IC50 (µM)	Reference
Compound 7a	Not specified	Not specified	MCF-7 (Breast)	3.25	
eCF506	SRC	< 0.5	MDA-MB-231 (Breast)	Low nanomolar	[5][6]
Compound 18b	CDK9	Potent (not specified)	Not specified	Not specified	[7]
Selpercatinib	RET	Potent (not specified)	NSCLC, Thyroid Cancer	Not specified	[8]

Key Structure-Activity Relationship Insights

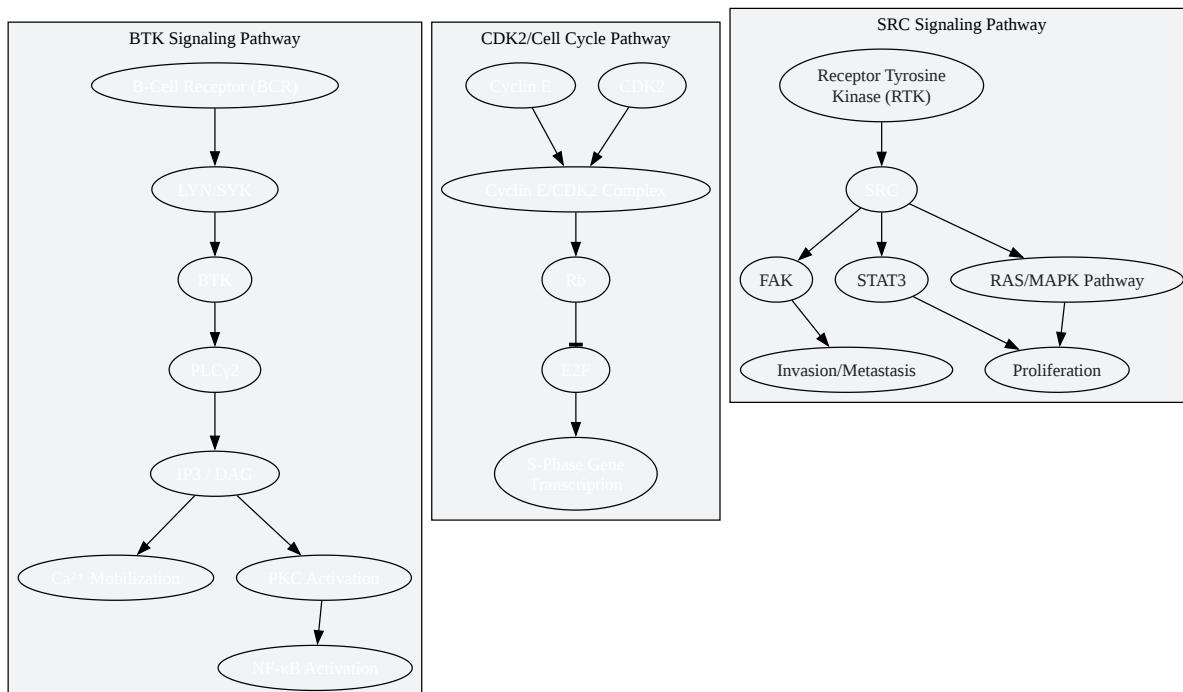
The potency and selectivity of pyrazolopyrimidine inhibitors are significantly influenced by the nature and position of substituents on the core scaffold.

- Pyrazolo[3,4-d]pyrimidines:
 - N1-position: Substitutions at the N1 position with groups like piperidine, as seen in many SRC inhibitors, are crucial for achieving high potency and selectivity.[5][6] The nature of the substituent can modulate interactions with the solvent-exposed region of the kinase.
 - C3-position: Modifications at this position can impact selectivity. For instance, in the development of second-generation BTK inhibitors like acalabrutinib, altering the C3-substituent improved selectivity over other kinases like EGFR.[9]
 - C4-position: The C4-amino group is a key hydrogen bond donor to the kinase hinge region. Modifications here often involve attaching various aryl or heteroaryl groups, which can occupy the hydrophobic pocket and enhance potency. The urea linkage, as seen in compound 33, has proven effective for potent FLT3 and VEGFR2 inhibition.[2]
- Pyrazolo[1,5-a]pyrimidines:
 - C7-position: Optimization of substituents at the C7 position with phenyl amide moieties has been shown to be critical for anti-proliferative activity in p21-deficient cells.
 - Indazolyl substitution: The incorporation of an indazolyl group has led to the development of extremely potent type I B-Raf inhibitors with excellent in vivo antitumor efficacy.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflows used for their evaluation.

Signaling Pathways



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Experimental Workflow

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Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of pyrazolopyrimidine inhibitors.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A higher luminescence signal corresponds to greater inhibition of the kinase.

Materials:

- Recombinant Kinase (e.g., BTK, CDK2, SRC)
- Kinase-specific peptide substrate
- ATP
- Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
- Pyrazolopyrimidine inhibitor compounds (dissolved in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- 384-well white opaque plates

Procedure:

- Prepare serial dilutions of the pyrazolopyrimidine inhibitors in DMSO.
- Add 5 µL of the diluted compound, positive control inhibitor, and DMSO (vehicle control) to the respective wells of a 384-well plate.

- Add 10 μ L of the kinase enzyme solution to all wells.
- Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.
- Initiate the kinase reaction by adding 10 μ L of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the K_m value for the specific kinase.
- Incubate the reaction for 60 minutes at 30°C.
- Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
- Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase activity.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

- Cancer cell lines (e.g., MCF-7, A549, MV4-11)
- Complete cell culture medium
- Pyrazolopyrimidine inhibitor compounds
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well clear flat-bottom plates

Procedure:

- Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Treat the cells with various concentrations of the pyrazolopyrimidine inhibitors for 48-72 hours. Include untreated and vehicle-treated controls.
- After the incubation period, add 20 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C.
- Carefully remove the medium and add 150 μ L of the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vivo Efficacy Studies (Xenograft Mouse Model)

These studies evaluate the anti-tumor activity of the inhibitors in a living organism.

Materials:

- Immunocompromised mice (e.g., nude or SCID)
- Cancer cell line for tumor implantation
- Pyrazolopyrimidine inhibitor formulated for in vivo administration (e.g., oral gavage)
- Calipers for tumor measurement

Procedure:

- Subcutaneously inject cancer cells into the flank of the mice.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

- Randomize the mice into treatment and control groups.
- Administer the pyrazolopyrimidine inhibitor or vehicle control to the mice daily (or as per the determined dosing schedule).
- Measure tumor volume with calipers every 2-3 days.
- Monitor the body weight and general health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
- Compare the tumor growth inhibition between the treated and control groups to determine the *in vivo* efficacy of the compound.[\[2\]](#)

This guide provides a foundational understanding of the SAR of pyrazolopyrimidine inhibitors. Further in-depth analysis of specific inhibitor-kinase interactions through co-crystallography and computational modeling will continue to drive the design of more potent and selective next-generation therapeutics.

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